molecular formula C8H4ClN3O2 B13119204 4-Oxo-4H-pyrimido[1,2-B]pyridazine-3-carbonyl chloride CAS No. 68786-53-8

4-Oxo-4H-pyrimido[1,2-B]pyridazine-3-carbonyl chloride

Cat. No.: B13119204
CAS No.: 68786-53-8
M. Wt: 209.59 g/mol
InChI Key: ZTKOKLUHZJPBFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Oxo-4H-pyrimido[1,2-B]pyridazine-3-carbonyl chloride is a heterocyclic compound with the molecular formula C8H4ClN3O2. It is part of the pyridazine family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxo-4H-pyrimido[1,2-B]pyridazine-3-carbonyl chloride typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of a pyrimidine derivative with a chlorinating agent .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for scale, yield, and purity. The use of automated reactors and continuous flow systems may be employed to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

4-Oxo-4H-pyrimido[1,2-B]pyridazine-3-carbonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyridazine derivatives, which can exhibit different biological activities .

Scientific Research Applications

4-Oxo-4H-pyrimido[1,2-B]pyridazine-3-carbonyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Oxo-4H-pyrimido[1,2-B]pyridazine-3-carbonyl chloride involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit or modulate the activity of these targets, leading to various biological effects. The exact pathways and targets can vary depending on the specific derivative and application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Oxo-4H-pyrimido[1,2-B]pyridazine-3-carbonyl chloride is unique due to its specific structure, which allows for the formation of diverse derivatives with varying biological activities. Its ability to undergo multiple types of chemical reactions makes it a versatile compound in synthetic chemistry .

Properties

CAS No.

68786-53-8

Molecular Formula

C8H4ClN3O2

Molecular Weight

209.59 g/mol

IUPAC Name

4-oxopyrimido[1,2-b]pyridazine-3-carbonyl chloride

InChI

InChI=1S/C8H4ClN3O2/c9-7(13)5-4-10-6-2-1-3-11-12(6)8(5)14/h1-4H

InChI Key

ZTKOKLUHZJPBFR-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=C(C(=O)N2N=C1)C(=O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.